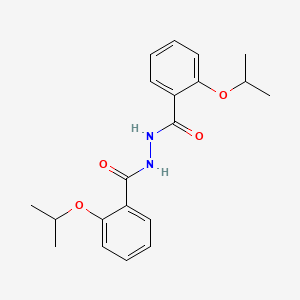![molecular formula C12H12OS B14312914 2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one CAS No. 111017-52-8](/img/structure/B14312914.png)
2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a complex structure that includes a naphthalene ring system substituted with a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of naphthalene derivatives with methylsulfanyl reagents under controlled conditions. One common method is the reaction of 2-methylsulfanylbenzaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, scaled up to accommodate larger quantities of reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one involves its interaction with various molecular targets. The methylsulfanyl group can participate in redox reactions, while the naphthalene ring system can interact with aromatic systems in biological molecules. These interactions can lead to changes in the activity of enzymes or other proteins, influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylsulfanylbenzoic acid
- 2-Methylsulfanylphenyl acetate
- 2-Methylsulfanylbenzaldehyde
Uniqueness
2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
111017-52-8 |
|---|---|
Fórmula molecular |
C12H12OS |
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
2-(methylsulfanylmethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H12OS/c1-14-8-10-7-6-9-4-2-3-5-11(9)12(10)13/h2-5,8H,6-7H2,1H3 |
Clave InChI |
ZYLGLKLRVGCQNH-UHFFFAOYSA-N |
SMILES canónico |
CSC=C1CCC2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
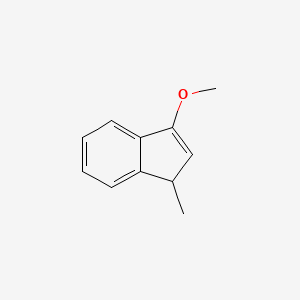
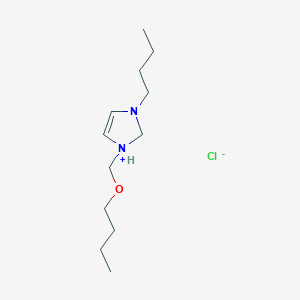
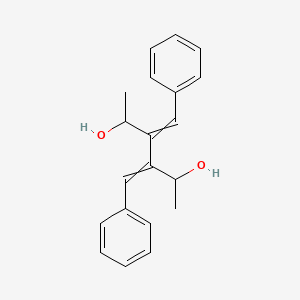
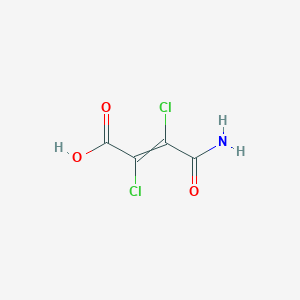
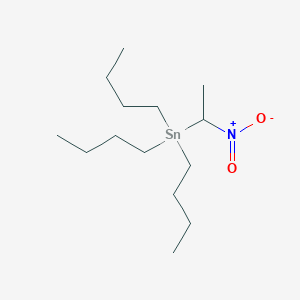
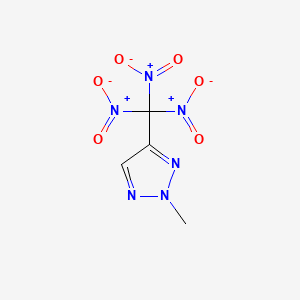
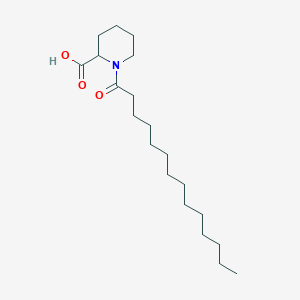
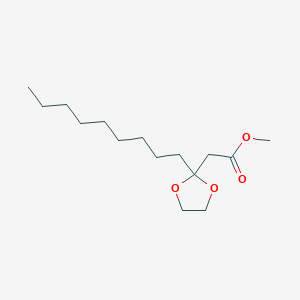
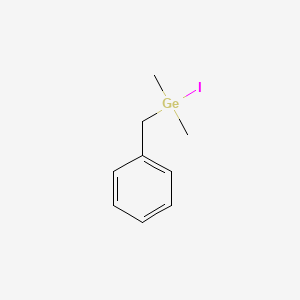

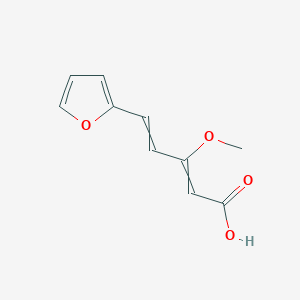
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
